molecular formula C18H37N3 B15024976 N-[2-(piperazin-1-yl)ethyl]cyclododecanamine

N-[2-(piperazin-1-yl)ethyl]cyclododecanamine

Cat. No.: B15024976
M. Wt: 295.5 g/mol
InChI Key: LWBFQYZDAHHQOY-UHFFFAOYSA-N
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Description

N-[2-(piperazin-1-yl)ethyl]cyclododecanamine: is a chemical compound that features a piperazine ring attached to an ethyl chain, which is further connected to a cyclododecane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(piperazin-1-yl)ethyl]cyclododecanamine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Common industrial methods include:

    Batch Synthesis: This involves the stepwise addition of reagents in a controlled environment, allowing for precise control over reaction conditions.

    Continuous Flow Synthesis: This method allows for the continuous addition of reactants and removal of products, which can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(piperazin-1-yl)ethyl]cyclododecanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the ethyl chain, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Alkyl halides, acyl halides, and other electrophiles in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation Products: N-oxides and other oxidized derivatives.

    Reduction Products: Amine derivatives with reduced functional groups.

    Substitution Products: Various substituted piperazine and ethyl derivatives.

Mechanism of Action

The mechanism of action of N-[2-(piperazin-1-yl)ethyl]cyclododecanamine involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The ethyl chain and cyclododecane moiety can influence the compound’s pharmacokinetic properties, such as solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • **N-[2-(piperazin-1-yl)ethyl]cyclopentanecarboxamide

Properties

Molecular Formula

C18H37N3

Molecular Weight

295.5 g/mol

IUPAC Name

N-(2-piperazin-1-ylethyl)cyclododecanamine

InChI

InChI=1S/C18H37N3/c1-2-4-6-8-10-18(11-9-7-5-3-1)20-14-17-21-15-12-19-13-16-21/h18-20H,1-17H2

InChI Key

LWBFQYZDAHHQOY-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCC(CCCCC1)NCCN2CCNCC2

solubility

>44.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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